molecular formula C21H18F2N4O B2909770 N-[(2,6-difluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034619-86-6

N-[(2,6-difluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No.: B2909770
CAS No.: 2034619-86-6
M. Wt: 380.399
InChI Key: QYTWFRFHYQWKNH-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-difluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrimidinyl group: This step might involve coupling reactions using reagents like palladium catalysts.

    Attachment of the difluorobenzyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This might include using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups present.

    Reduction: Reduction reactions could be used to modify specific parts of the molecule, such as reducing double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions might be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2,6-difluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide could have various applications in scientific research:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Exploring its potential as a therapeutic agent for diseases.

    Industry: Using it as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,6-difluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide: can be compared with other azetidine carboxamides or pyrimidinyl compounds.

    This compound: might be unique in its specific substitution pattern and resulting biological activity.

Uniqueness

The uniqueness of this compound could lie in its specific combination of functional groups, which might confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O/c22-17-7-4-8-18(23)16(17)10-24-21(28)15-11-27(12-15)20-9-19(25-13-26-20)14-5-2-1-3-6-14/h1-9,13,15H,10-12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTWFRFHYQWKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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